molecular formula C10H15N3O2 B13312856 3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide

3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B13312856
M. Wt: 209.24 g/mol
InChI Key: YHHSEDMPVRHRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an oxazole ring, and a carboxamide group. Its molecular formula is C10H15N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the oxazole intermediate.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkyl halides, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Oxidized derivatives such as oxides or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins.

    Pathways: Modulating signaling pathways or biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-N-(piperidin-4-yl)benzamide: Similar structure but with a benzamide group instead of an oxazole ring.

    N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide: Similar structure but without the methyl group.

Uniqueness

3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

3-methyl-N-piperidin-4-yl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C10H15N3O2/c1-7-6-9(15-13-7)10(14)12-8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,14)

InChI Key

YHHSEDMPVRHRKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.